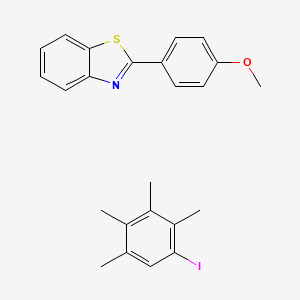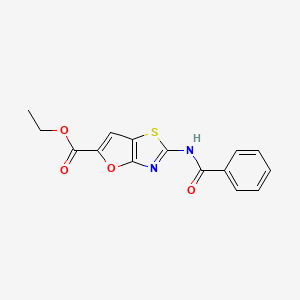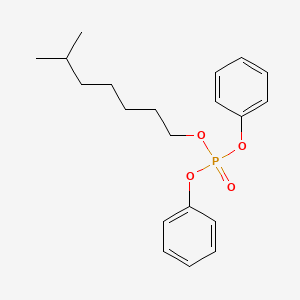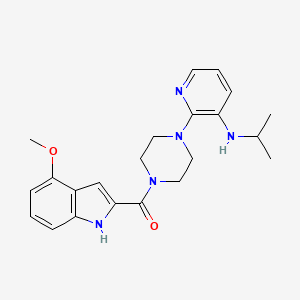
1-Pyrenol, 8-nitro-, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenol, 8-nitro-, acetate (ester) is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenol, 8-nitro-, acetate (ester) typically involves the nitration of pyrene followed by esterification. The nitration process introduces a nitro group at the 8th position of the pyrene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 8-nitropyrene is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Pyrenol, 8-nitro-, acetate (ester) can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1-Aminopyrene, 8-nitro-, acetate (ester).
Reduction: 1-Pyrenol, 8-nitro-, carboxylic acid and ethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyrenol, 8-nitro-, acetate (ester) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyrenol, 8-nitro-, acetate (ester) involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or a precursor for other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
1-Pyrenol, 8-nitro-: Lacks the acetate ester group but shares similar electronic properties.
1-Pyrenol, 8-amino-, acetate (ester): Has an amino group instead of a nitro group, which can alter its reactivity and applications.
1-Pyrenol, 8-nitro-, methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.
Uniqueness
1-Pyrenol, 8-nitro-, acetate (ester) is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in synthetic chemistry .
Properties
CAS No. |
1732-28-1 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(8-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-5-12-3-2-11-4-8-15(19(21)22)13-6-7-14(16)18(12)17(11)13/h2-9H,1H3 |
InChI Key |
NLUVPXWBYOREHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















